molecular formula C9H16O B061582 4-Ethylcyclohexane-1-carbaldehyde CAS No. 167545-47-3

4-Ethylcyclohexane-1-carbaldehyde

Cat. No.: B061582
CAS No.: 167545-47-3
M. Wt: 140.22 g/mol
InChI Key: GJRARBLKMCCJFO-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclohexane derivative with an ethyl group at the 4-position and an aldehyde group at the 1-position. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and industry .

Scientific Research Applications

4-Ethylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-ethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation .

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-ethylbenzaldehyde. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Comparison with Similar Compounds

4-Ethylcyclohexane-1-carbaldehyde can be compared with other cyclohexane derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

4-ethylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRARBLKMCCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610813
Record name 4-Ethylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167545-47-3
Record name 4-Ethylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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